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Introduction: Cardiovascular disease (CVD) remains the foremost cause of global morbidity and

mortality.[1][2] Despite significant therapeutic progress, the increasing prevalence of CVD,

driven by an aging population and lifestyle factors, necessitates the exploration of innovative

research applications.[3] This technical guide provides an in-depth overview of key emerging

areas in cardiovascular research, offering detailed insights for scientists and drug development

professionals. We will delve into the roles of inflammation and immunity, metabolic remodeling,

the revolutionary potential of gene editing, the application of artificial intelligence in drug

discovery, and the clinical utility of novel biomarkers. This document is designed to be a

comprehensive resource, complete with detailed experimental protocols, quantitative data

summaries, and visualizations of complex biological pathways and workflows.

Immuno-Inflammatory Mechanisms in
Atherosclerosis
Accumulating evidence firmly establishes atherosclerosis as a chronic inflammatory disease of

the arterial wall.[4][5][6] Both the innate and adaptive immune systems are integral to all stages

of atherosclerosis, from the initial fatty streak formation to the eventual rupture of vulnerable

plaques.[6] This understanding has opened new therapeutic avenues targeting specific

inflammatory pathways to mitigate cardiovascular risk beyond traditional lipid-lowering

strategies.[6][7]
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Key Signaling Pathways
A critical pathway involves the recruitment of immune cells into the arterial intima. Dendritic

cells within atherosclerotic lesions produce chemokines, such as CCL17, which attract T cells,

key players in the adaptive immune response.[8] Elevated serum levels of CCL17 are

associated with an increased risk of atherosclerosis.[8] Targeting this signaling cascade

represents a promising strategy to impede the progression of the disease.[8] Another pivotal

pathway is mediated by the pro-inflammatory cytokine Interleukin-1β (IL-1β), which has been

shown to be a key driver of inflammation in atherosclerosis.[7]
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Quantitative Data from Clinical Trials
The potential of anti-inflammatory therapies has been validated in large-scale clinical trials. The

Canakinumab Anti-Inflammatory Thrombosis Outcomes Study (CANTOS) was a landmark trial

that demonstrated the efficacy of targeting the IL-1β pathway.
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Trial Intervention
Patient

Population

Primary

Endpoint
Key Finding Reference

CANTOS

Canakinumab

(monoclonal

antibody

against IL-1β)

Patients with

a history of

myocardial

infarction and

high-

sensitivity C-

reactive

protein

(hsCRP) ≥2

mg/L

Nonfatal

myocardial

infarction,

nonfatal

stroke, or

cardiovascula

r death

15% relative

risk reduction

in the primary

endpoint with

the 150-mg

dose

compared to

placebo.

[6][7]

COLCOT Colchicine

Patients with

a recent

myocardial

infarction

Composite of

cardiovascula

r death,

resuscitated

cardiac

arrest,

myocardial

infarction,

stroke, or

urgent

hospitalizatio

n for angina

23% relative

risk reduction

in the primary

endpoint

compared to

placebo.

[9]

Experimental Protocol: Induction of Atherosclerosis in
Apolipoprotein E-Deficient (ApoE-/-) Mice
The ApoE-/- mouse is one of the most widely used animal models for studying atherosclerosis

due to its susceptibility to developing dyslipidemia and subsequent atherosclerotic plaques.[10]

[11]

Objective: To induce the formation of advanced atherosclerotic lesions in ApoE-/- mice.

Materials:
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Apolipoprotein E-deficient (ApoE-/-) mice (e.g., C57BL/6J background), typically 6-8 weeks

old.[12]

High-fat, Western-type diet (e.g., containing 21% fat by weight and 0.15-0.2% cholesterol).

[12]

Standard animal housing and care facilities.

Anesthesia (e.g., isoflurane).

Surgical tools for perfusion and tissue harvesting.

Phosphate-buffered saline (PBS).

4% paraformaldehyde (PFA) for fixation.

Oil Red O stain for lipid visualization.

Microscope for imaging.

Procedure:

Acclimatization: House ApoE-/- mice in a controlled environment (12-hour light/dark cycle,

constant temperature and humidity) for at least one week before the experiment. Provide

standard chow and water ad libitum.

Dietary Intervention: At 8 weeks of age, switch the mice from a standard chow diet to a high-

fat, Western-type diet.[12]

Experimental Duration: Maintain the mice on the high-fat diet for a period of 12 to 16 weeks

to allow for the development of advanced atherosclerotic lesions.[12]

Tissue Harvesting:

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

Perform a thoracotomy to expose the heart and major vessels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 25 Tech Support

https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perfuse the circulatory system via the left ventricle with cold PBS to flush out blood,

followed by perfusion with 4% PFA to fix the tissues.

Carefully dissect the aorta from the heart to the iliac bifurcation.

Lesion Analysis:

Clean the harvested aorta of any surrounding adipose and connective tissue.

Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.

Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

Capture high-resolution images of the stained aorta.

Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area

using image analysis software (e.g., ImageJ).

Metabolic Remodeling in Heart Failure
The healthy heart is metabolically flexible, primarily relying on fatty acid oxidation for its

immense ATP requirements.[13][14] However, in the context of heart failure (HF), the heart

undergoes a significant metabolic shift. This remodeling involves a decreased reliance on fatty

acids and an increased utilization of glucose, ketones, and lactate.[13][15] This transition is not

merely an adaptation but also contributes to the pathophysiology of HF through mechanisms

beyond ATP depletion, including oxidative stress and structural remodeling.[15]

Key Metabolic Pathways
In the failing heart, fatty acid oxidation is impaired, leading to reduced ATP production.[14][15]

Concurrently, there is a shift towards anaerobic glycolytic metabolism.[13] While glucose

oxidation may be decreased, other non-ATP-generating pathways of glucose metabolism, such

as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP),

are induced.[15] The failing heart also increases its uptake of ketones and lactate as alternative

fuel sources.[13]
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Quantitative Data: Substrate Utilization
Studies using arterio-venous metabolomics have quantified the changes in substrate uptake

and release in healthy versus failing human hearts.
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Metabolite

Class

Healthy Human

Heart

Failing Human

Heart

Key

Observation
Reference

Fatty Acids
High Uptake

(Primary Fuel)

Decreased

Uptake

Shift away from

fatty acids as the

primary energy

source.

[13]

Glucose Limited Uptake

Increased

Uptake

(Glycolysis)

Increased

reliance on

glucose

metabolism.

[13]

Ketones Minimal Uptake
Increased

Uptake

Utilization of

ketones as an

alternative,

protective fuel

source.

[13]

Lactate Minimal Uptake
Increased

Uptake

Increased

utilization of

lactate for

energy.

[13]

Amino Acids Net Release Net Release

Continued

release, with

potential

alterations in

specific amino

acid profiles.

[13]

Experimental Protocol: Arterio-Venous Metabolomics for
Cardiac Substrate Utilization
This powerful technique measures the difference in metabolite concentrations between arterial

blood entering the heart and coronary sinus blood leaving the heart to quantify myocardial

substrate uptake and release.[13]
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Objective: To determine the net balance of metabolites (e.g., fatty acids, glucose, lactate,

ketones, amino acids) across the human heart.

Materials:

Cardiac catheterization laboratory.

Catheters for accessing the aortic root (arterial sample) and the coronary sinus (venous

sample).

Heparinized blood collection tubes.

Centrifuge for plasma separation.

-80°C freezer for sample storage.

Mass spectrometry platform (e.g., LC-MS/MS) for metabolite quantification.

Metabolite standards for calibration.

Procedure:

Patient Preparation: Patients fast overnight before the procedure. Informed consent is

obtained.

Catheterization: Under sterile conditions, catheters are inserted via a peripheral artery and

vein. One catheter is advanced to the aortic root to sample arterial blood, and another is

advanced into the coronary sinus to sample the venous effluent from the myocardium.

Blood Sampling:

Simultaneously draw paired blood samples from the aortic root and the coronary sinus.

Collect samples into pre-chilled, heparinized tubes.

Immediately place samples on ice to quench metabolic activity.

Sample Processing:
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Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate plasma.

Aliquot the plasma into cryovials and snap-freeze in liquid nitrogen.

Store samples at -80°C until analysis.

Metabolomic Analysis:

Thaw plasma samples on ice.

Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold

methanol).

Analyze the extracts using a targeted or untargeted mass spectrometry-based

metabolomics platform.

Quantify the concentration of key metabolites in each arterial and venous sample by

comparing against a standard curve.

Data Analysis:

For each metabolite, calculate the arterio-venous (A-V) concentration difference by

subtracting the coronary sinus (venous) concentration from the aortic root (arterial)

concentration.

A positive A-V difference indicates net myocardial uptake of the metabolite.

A negative A-V difference indicates net myocardial release of the metabolite.

Statistical analysis is performed to compare A-V differences between healthy control

subjects and patients with heart failure.

Gene Editing for Modeling and Treating CVD
The advent of CRISPR-Cas9 genome editing has ushered in a new era for cardiovascular

research, providing powerful tools to model diseases and develop novel therapeutic strategies.

[16][17] This technology allows for precise modification of the genome, enabling the creation of
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isogenic cell lines and animal models to study disease mechanisms, as well as the potential for

direct in vivo correction of pathogenic mutations.[16][18]

Experimental Workflow: CRISPR-iPSC for Disease
Modeling
Human induced pluripotent stem cells (iPSCs) can be differentiated into cardiomyocytes (iPSC-

CMs) and other cardiac cell types, offering a patient-specific, in vitro platform.[18] Combining

iPSC technology with CRISPR-Cas9 allows for precise genetic manipulation to investigate the

functional consequences of specific mutations.[16]
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Quantitative Data: Gene Therapy Clinical Trials for CVD
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Several gene therapies for cardiovascular diseases are currently in clinical development,

targeting a range of monogenic disorders.

Disease
Gene

Target

Therapeut

ic

Approach

Delivery

Vector
Phase Identifier Reference

Hypertroph

ic

Cardiomyo

pathy

(HCM)

MYBPC3

Gene

replaceme

nt

AAV
Preclinical/

Phase I
- [17][19]

Familial

Hyperchole

sterolemia

(FH)

PCSK9

Base

editing

(inactivatio

n)

Lipid

Nanoparticl

e (LNP)

Phase I
NCT05398

029
[19]

Danon

Disease
LAMP2

Gene

replaceme

nt

AAV9 Phase I/II
NCT03882

437
[19]

Duchenne

Muscular

Dystrophy

(DMD)

DMD

Gene

replaceme

nt (micro-

dystrophin)

AAV Phase III
NCT03375

164
[19]

Experimental Protocol: AAV9-Mediated Gene Editing in
Cardiomyocytes
Adeno-associated virus serotype 9 (AAV9) is a widely used vector for cardiac gene delivery

due to its high tropism for cardiomyocytes.[17]

Objective: To deliver CRISPR-Cas9 components to iPSC-derived cardiomyocytes for targeted

gene editing.

Materials:
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High-titer AAV9 vectors co-expressing SpCas9 and a gene-specific single guide RNA

(sgRNA).

iPSC-derived cardiomyocytes cultured in appropriate media.

Multi-well culture plates.

Standard cell culture incubator (37°C, 5% CO2).

Reagents for DNA extraction and PCR.

Sanger sequencing or next-generation sequencing (NGS) service.

Reagents for off-target analysis (e.g., GUIDE-seq, CIRCLE-seq).

Procedure:

Cell Culture: Plate iPSC-CMs at a desired density in multi-well plates and allow them to form

a confluent, beating monolayer.

AAV9 Transduction:

Calculate the required volume of AAV9 vector to achieve the desired multiplicity of

infection (MOI). MOIs typically range from 1x10^4 to 1x10^6 vector genomes per cell.

Dilute the AAV9 vector in fresh cell culture medium.

Remove the old medium from the iPSC-CMs and replace it with the AAV9-containing

medium.

Incubate the cells for 24-48 hours to allow for viral transduction.

Post-Transduction Culture: After the incubation period, replace the virus-containing medium

with fresh medium. Culture the cells for an additional 5-10 days to allow for robust

expression of Cas9 and sgRNA, and for the editing process to occur.

Assessment of Editing Efficiency:
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Harvest a subset of the transduced cells and extract genomic DNA.

Amplify the target genomic region using PCR.

Analyze the PCR product using Sanger sequencing and a TIDE (Tracking of Indels by

Decomposition) analysis tool to quantify the percentage of insertions and deletions

(indels). Alternatively, use NGS for more comprehensive analysis.

Off-Target Analysis:

Perform computational prediction of potential off-target sites.

Experimentally validate off-target editing at high-probability sites by PCR and sequencing

of the genomic DNA from transduced cells.

For a more unbiased assessment, employ methods like GUIDE-seq or CIRCLE-seq.

Functional Analysis: Use the remaining gene-edited iPSC-CMs for downstream functional

assays (e.g., calcium imaging, contractility measurements, electrophysiology) to assess the

phenotypic consequences of the gene edit.

Artificial Intelligence in Cardiovascular Drug
Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize cardiovascular

pharmacotherapy by accelerating drug discovery, optimizing clinical trials, and enabling

personalized medicine.[20][21] These computational methods can analyze vast and complex

biomedical datasets to identify novel drug targets, predict compound efficacy and safety, and

stratify patient populations.[20]

Logical Workflow: AI-Driven Drug Discovery
The integration of AI/ML spans the entire drug development pipeline, from initial hypothesis

generation to post-market surveillance.
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AI-driven cardiovascular drug discovery.

Quantitative Data: Examples of AI/ML Applications
AI models have demonstrated strong performance in various cardiovascular pharmacotherapy

applications.
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Application

Area

AI/ML Model

Used
Task

Performance

Metric
Reference

Adverse Event

Prediction

Random Forest,

Gradient

Boosting

Predict renal

adverse events

from RAAS

inhibitors.

High

performance

(specific metrics

not detailed).

[20]

Adverse Event

Prediction

Machine

Learning Model

(unspecified)

Predict

hypokalemia in

hypertensive

patients on

diuretics.

High

performance

(lacked external

validation).

[20]

Drug Discovery Deep Learning

Predict protein

structure (e.g.,

AlphaFold).

High accuracy in

structure

prediction.

[22]

Image Analysis

Deep Learning

(e.g., CathAI,

DeepCoro)

Measure

stenosis severity

on coronary

angiograms.

High accuracy,

enabling rapid

screening.

[22]

Experimental Protocol: Developing an ML Model to
Predict Drug Side Effects
This protocol outlines a general methodology for creating a machine learning model to predict

adverse drug reactions (ADRs) in cardiovascular patients.[20]

Objective: To build and validate a predictive model for a specific ADR associated with a

cardiovascular drug.

Materials:

Large-scale patient dataset (e.g., electronic health records, clinical trial data) containing

patient demographics, clinical characteristics, comorbidities, concomitant medications,

genetic information, and outcomes (presence/absence of the ADR).
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Computing resources (e.g., cloud computing platform or local high-performance server).

Programming environment (e.g., Python) with data science libraries (e.g., Pandas, Scikit-

learn, TensorFlow/PyTorch).

Procedure:

Data Acquisition and Preprocessing:

Collect and integrate data from various sources.

Clean the data: handle missing values (e.g., through imputation), correct errors, and

standardize formats.

Define the outcome variable (e.g., binary indicator for the occurrence of the ADR within a

specific timeframe).

Feature Engineering and Selection:

Create relevant features from the raw data (e.g., calculate polypharmacy scores, create

interaction terms).

Select the most informative features using methods like recursive feature elimination,

LASSO regression, or feature importance scores from tree-based models.

Model Selection and Training:

Split the dataset into training, validation, and testing sets (e.g., 70%/15%/15% split).

Choose several candidate ML models suitable for the prediction task (e.g., Logistic

Regression, Support Vector Machines, Random Forest, Gradient Boosting Machines,

Neural Networks).

Train each model on the training dataset. Use the validation set to tune hyperparameters

(e.g., using grid search or Bayesian optimization) to prevent overfitting.

Model Evaluation:
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Evaluate the performance of the final, tuned models on the unseen testing set.

Use appropriate performance metrics for the clinical context, such as:

Area Under the Receiver Operating Characteristic Curve (AUC-ROC): Overall model

discrimination.

Precision-Recall Curve (PRC): Useful for imbalanced datasets where the ADR is rare.

Sensitivity (Recall), Specificity, Positive Predictive Value (PPV), Negative Predictive

Value (NPV).

Model Interpretation and Validation:

Use model interpretation techniques (e.g., SHAP - SHapley Additive exPlanations) to

understand which features are driving the model's predictions.

Perform external validation by testing the model on a completely independent dataset from

a different patient population or healthcare system to assess its generalizability.[20]

Deployment (Prospective): If validated successfully, the model can be integrated into clinical

decision support systems to flag high-risk patients for closer monitoring or alternative

therapies.

Novel Biomarkers for Precision Cardiology
Cardiovascular biomarkers are indispensable tools for diagnosis, prognosis, and risk

stratification.[1][23] While traditional markers like troponins and B-type natriuretic peptides

(BNP) are mainstays in clinical practice, research continues to uncover novel biomarkers that

provide deeper insights into specific pathophysiological processes such as inflammation,

fibrosis, and metabolic dysregulation.[1][2][24]

Logical Relationship: Categorization of Cardiovascular
Biomarkers
Biomarkers can be categorized based on the biological pathway they represent, aiding in a

more nuanced understanding of a patient's disease state.
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Categorization of cardiovascular biomarkers.

Quantitative Data: Key Cardiovascular Biomarkers
This table summarizes established and emerging biomarkers, their pathophysiological role, and

clinical utility.
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Biomarker Category
Pathophysiologi

cal Role

Primary Clinical

Application
Reference

Cardiac

Troponins (cTnI,

cTnT)

Myocardial Injury

Released from

damaged

cardiomyocytes.

Gold standard for

diagnosis of

myocardial

infarction.[1]

[1][24]

BNP / NT-

proBNP

Myocardial

Stress

Released in

response to

ventricular

stretch and

pressure

overload.

Diagnosis,

prognosis, and

management of

heart failure.[24]

[1][24]

hs-CRP Inflammation
Systemic marker

of inflammation.

Risk stratification

for future

cardiovascular

events.[23][25]

[23][25][26]

Galectin-3
Fibrosis /

Remodeling

Mediates tissue

fibrosis and

inflammation.

Prognosis in

heart failure;

identifies patients

at risk for

adverse

remodeling.[24]

[1][24]

ST2 (soluble)
Myocardial

Stress / Fibrosis

Receptor for IL-

33; levels

increase with

myocardial strain

and fibrosis.

Prognosis in

heart failure; risk

stratification.[1]

[1][2]

Lipoprotein(a)

[Lp(a)]
Lipid / Genetic

Pro-atherogenic

lipoprotein; levels

are largely

genetically

determined.

Identifies

individuals with

high genetic risk

for ASCVD.[23]

[25][26]

[23][25][26]
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TMAO
Metabolic / Gut

Microbiome

Gut microbiota-

derived

metabolite linked

to

atherosclerosis.

Emerging marker

for risk

stratification.[1]

[1][2]

Experimental Protocol: High-Sensitivity Cardiac
Troponin T (hs-cTnT) Assay
High-sensitivity assays have improved the detection of myocardial injury, allowing for earlier

diagnosis and more accurate risk assessment.[2]

Objective: To quantify the concentration of cardiac troponin T in patient plasma or serum using

a high-sensitivity immunoassay.

Materials:

Automated immunoassay analyzer (e.g., Roche cobas e-series).

hs-cTnT reagent kit (contains biotinylated monoclonal anti-troponin T antibody, monoclonal

anti-troponin T antibody labeled with a ruthenium complex, and streptavidin-coated

microparticles).

Calibrators and quality control materials.

Patient blood samples collected in lithium heparin plasma or serum tubes.

Centrifuge.

Procedure (based on electrochemiluminescence immunoassay - ECLIA principle):

Sample Preparation:

Collect whole blood via venipuncture.

Centrifuge the sample to separate plasma or serum from blood cells.
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Ensure the sample is free of fibrin, hemolysis, and microbial contamination.

Assay Incubation:

The automated analyzer pipettes a specific volume of the sample, the biotinylated

antibody, and the ruthenium-labeled antibody into a reaction vessel.

During the first incubation, a "sandwich" complex is formed, where the troponin T in the

sample is bound by both the biotinylated and ruthenium-labeled antibodies.

Complex Capture:

Streptavidin-coated microparticles are added to the reaction mixture.

During the second incubation, the entire sandwich complex binds to the solid phase (the

microparticles) via the interaction between biotin and streptavidin.

Detection:

The reaction mixture is transferred to a measuring cell where the microparticles are

magnetically captured onto the surface of an electrode.

Unbound substances are washed away.

A voltage is applied to the electrode, inducing a chemiluminescent emission from the

ruthenium complex.

Quantification:

The analyzer's photomultiplier measures the intensity of the emitted light.

The light signal is directly proportional to the concentration of troponin T in the sample.

The analyzer calculates the hs-cTnT concentration by comparing the sample's signal to a

calibration curve generated from known standards.

Quality Control: Run quality control samples with known concentrations at regular intervals to

ensure the accuracy and precision of the assay. The results should fall within predefined
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ranges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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